Cas no 146555-81-9 (Pyrrolo[4,3,2-de]quinolin-8(1H)-one,3,4-dihydro-7-[[2-(4-hydroxyphenyl)ethyl]amino]-)

Pyrrolo[4,3,2-de]quinolin-8(1H)-one,3,4-dihydro-7-[[2-(4-hydroxyphenyl)ethyl]amino]- structure
146555-81-9 structure
Product Name:Pyrrolo[4,3,2-de]quinolin-8(1H)-one,3,4-dihydro-7-[[2-(4-hydroxyphenyl)ethyl]amino]-
CAS No:146555-81-9
MF:C18H17N3O2
MW:307.346483945847
CID:208937
PubChem ID:457711
Update Time:2025-04-19

Pyrrolo[4,3,2-de]quinolin-8(1H)-one,3,4-dihydro-7-[[2-(4-hydroxyphenyl)ethyl]amino]- Chemical and Physical Properties

Names and Identifiers

    • Pyrrolo[4,3,2-de]quinolin-8(1H)-one,3,4-dihydro-7-[[2-(4-hydroxyphenyl)ethyl]amino]-
    • Makaluvamine D
    • [2-(4-hydroxyphenyl)ethylamino][?]one
    • Pyrrolo(4,3,2-de)quinolin-8(1H)-one, 3,4-dihydro-7-((2-(4-hydroxyphenyl)ethyl)amino)-
    • DTXSID60932853
    • 146555-81-9
    • 7-{[2-(4-Hydroxyphenyl)ethyl]amino}-4,5-dihydropyrrolo[4,3,2-de]quinolin-8(3H)-one
    • Pyrrolo[4,3,2-de]quinolin-8(1H)-one, 3,4-dihydro-7-[[2-(4-hydroxyphenyl)ethyl]amino]-
    • Inchi: 1S/C18H17N3O2/c22-13-3-1-11(2-4-13)5-7-20-15-9-14-16-12(6-8-19-14)10-21-17(16)18(15)23/h1-4,9-10,20,22-23H,5-8H2
    • InChI Key: ZNESWGWELCKEMO-UHFFFAOYSA-N
    • SMILES: OC1C(=CC2C3C=1N=CC=3CCN=2)NCCC1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 307.13221
  • Monoisotopic Mass: 307.132077
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 649
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.7
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.41
  • Boiling Point: 597.7°Cat760mmHg
  • Flash Point: 315.3°C
  • Refractive Index: 1.725
  • PSA: 73.72
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